![molecular formula C19H18N2O4 B3902785 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B3902785.png)
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone
Overview
Description
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone, also known as ENADINE, is a synthetic compound that has been studied for its potential use in various scientific and medical applications.
Scientific Research Applications
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential use in various scientific and medical applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone exerts its effects through the inhibition of various enzymes and signaling pathways. One of the main targets of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis in cancer cells.
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone also inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting NF-κB, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can reduce inflammation and the associated tissue damage.
Biochemical and Physiological Effects:
2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can induce DNA damage and apoptosis, leading to cell death. Inflammatory cells, 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone can inhibit the production of pro-inflammatory cytokines, reducing inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is its potential use as an anti-cancer and anti-inflammatory agent. However, there are also limitations to its use in lab experiments. 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone.
Future Directions
There are a number of potential future directions for research on 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone derivatives with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-ethoxy-2-nitrophenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone for use in cancer therapy and inflammatory diseases.
properties
IUPAC Name |
(2Z)-2-[(4-ethoxy-2-nitroanilino)methylidene]-3,4-dihydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-15-9-10-17(18(11-15)21(23)24)20-12-14-8-7-13-5-3-4-6-16(13)19(14)22/h3-6,9-12,20H,2,7-8H2,1H3/b14-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REENWROEVKLKKZ-OWBHPGMISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=C2CCC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\2/CCC3=CC=CC=C3C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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